Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate
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Overview
Description
Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered nitrogen-containing rings that have significant importance in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate typically involves the formation of the azepine ring through cyclization reactions. One common method is the Eschweiler–Clark reaction, which involves the reduction of imines to amines using formaldehyde and formic acid . The key step in the synthesis is the formation of the azepine ring, which can be achieved under specific reaction conditions such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azepine derivatives such as:
- 2-Methyl-2,3,4,5-tetrahydro-1H-benzothieno[2,3-c]azepine
- 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine
Uniqueness
Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate is unique due to its specific structural features and potential biological activities. Its methyl ester group and the specific arrangement of atoms in the azepine ring contribute to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-5-4-9-3-2-6-13-8-11(9)7-10/h4-5,7,13H,2-3,6,8H2,1H3 |
InChI Key |
JUGDBGPNWMSSRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCNC2)C=C1 |
Origin of Product |
United States |
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